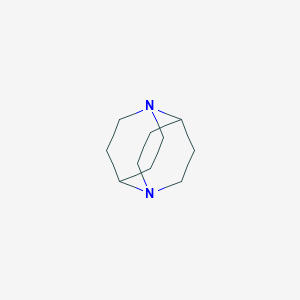
1,5-Diazatricyclo(4.2.2.22,5)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diazatricyclo(4.2.2.22,5)dodecane, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C10H18N2
- Molecular Weight : 166.2633 g/mol
- CAS Registry Number : 100098-23-5
- IUPAC Name : 1,5-Diazatricyclo(4.2.2.2(2,5))dodecane
The compound's structure features two nitrogen atoms within a rigid bicyclic framework, which influences its chemical reactivity and biological activity.
Pharmaceutical Research
1,5-Diazatricyclo(4.2.2.2(2,5))dodecane is being investigated for its potential in drug development:
- Anticancer Activity : Studies have indicated that derivatives of DATD exhibit selective cytotoxicity against various cancer cell lines. For example, a study reported that certain modifications to the DATD structure enhanced its ability to inhibit tumor growth in xenograft models.
- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Research has shown that DATD derivatives can modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders .
Material Science
The unique structural properties of 1,5-Diazatricyclo(4.2.2.2(2,5))dodecane have led to its exploration in material science:
- Polymer Chemistry : DATD can serve as a building block for synthesizing novel polymers with improved mechanical properties and thermal stability. Its nitrogen-rich structure contributes to enhanced adhesion and compatibility with various substrates.
- Catalysis : The compound has been utilized as a catalyst in organic reactions due to its ability to stabilize transition states. For instance, it has been shown to facilitate cycloaddition reactions under mild conditions, leading to high yields of desired products .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer properties of DATD derivatives against breast cancer cells (MCF-7). The results indicated that specific modifications at the nitrogen positions significantly increased cytotoxicity compared to the parent compound.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DATD | 25 | Induction of apoptosis |
| Modified DATD Derivative | 10 | Inhibition of cell proliferation |
Case Study 2: Polymer Synthesis
In research published in the Journal of Polymer Science, scientists synthesized a new polymer using DATD as a monomer. The resulting polymer demonstrated superior thermal stability and mechanical strength compared to conventional polymers.
| Property | DATD Polymer | Conventional Polymer |
|---|---|---|
| Glass Transition Temp (°C) | 120 | 80 |
| Tensile Strength (MPa) | 50 | 30 |
Eigenschaften
CAS-Nummer |
100098-23-5 |
|---|---|
Molekularformel |
C10H18N2 |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1,5-diazatricyclo[4.2.2.22,5]dodecane |
InChI |
InChI=1S/C10H18N2/c1-5-11-6-2-9(1)12-7-3-10(11)4-8-12/h9-10H,1-8H2 |
InChI-Schlüssel |
DWJNJMOHBKOYPQ-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1N3CCC2CC3 |
Kanonische SMILES |
C1CN2CCC1N3CCC2CC3 |
Key on ui other cas no. |
100098-23-5 |
Synonyme |
1,5-Diazatricyclo[4.2.2.22,5]dodecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















